4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position, a methyl group at the 2nd position, and a carboxylic acid group at the 6th position. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring . Another method involves the use of dimethyl malonate as the starting material, which undergoes a series of reactions including chlorination, cyclization, and oxidation to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often optimized for higher yields and cost-effectiveness. For example, the use of diethyl malonate and allyl bromide in a controlled environment with specific catalysts and solvents can enhance the efficiency of the reaction . Additionally, the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium osmate hydrate and sodium periodate are used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity.
Signal Transduction: It interferes with signal transduction pathways, such as the JAK-STAT pathway, which is involved in cell division and immune response.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating proapoptotic proteins and inhibiting antiapoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 6th position enhances its reactivity and allows for further functionalization, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-10-6(9)4-2-5(8(13)14)12-7(4)11-3/h2H,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
QSVHCTKHQNPFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(N2)C(=O)O)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.